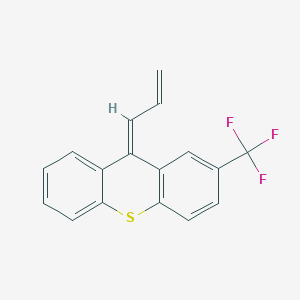

(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene

CAS No.:

Cat. No.: VC15885363

Molecular Formula: C17H11F3S

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H11F3S |

|---|---|

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | (9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |

| Standard InChI | InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5- |

| Standard InChI Key | UIMQNVZBCXVRPK-XGICHPGQSA-N |

| Isomeric SMILES | C=C/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |

| Canonical SMILES | C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene features a tricyclic thioxanthene core, with a sulfur atom replacing the oxygen in the xanthene structure. The Z-configuration of the allylidene group at position 9 introduces stereochemical specificity, while the electron-withdrawing trifluoromethyl group at position 2 influences electronic distribution and reactivity .

Physicochemical Characteristics

The compound’s molecular formula is C₁₇H₁₁F₃S, with a molecular weight of 304.3 g/mol . Key spectral data include:

-

IR Spectroscopy: Absorptions corresponding to C-F stretching (1174 cm⁻¹) and C=S vibrations (702 cm⁻¹) .

-

NMR: Distinct signals for the allylidene protons (δ 5.2–5.8 ppm) and trifluoromethyl carbon (δ 122–125 ppm, quartets in ¹⁹F NMR) .

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₇H₁₁F₃S | |

| Molecular Weight | 304.3 g/mol | |

| CAS Registry Number | 28973-34-4 | |

| Key IR Absorptions | 1174, 702 cm⁻¹ |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves a two-step process derived from methodologies for related thioxanthenes :

-

Condensation: o-Mercaptobenzoic acid reacts with p-mesyl benzotrifluoride in an organic solvent (e.g., DMF) using sodium hydroxide as a base, forming 2-(p-trifluoromethylthiophenyl)benzoic acid.

-

Cyclodehydration: The intermediate undergoes dehydration with agents like polyphosphoric acid, yielding the thioxanthene core. The allylidene group is introduced via Wittig or Horner-Wadsworth-Emmons reactions, preserving the Z-configuration through controlled reaction conditions .

Optimization and Yield

Key parameters for maximizing yield (reported up to 85% in analogous syntheses ):

-

Temperature: Cyclodehydration at 30–100°C prevents side reactions.

-

Catalysts: TMAF (tetramethylammonium fluoride) enhances reaction rates in polar aprotic solvents .

-

Workup: pH adjustment to 3–3.5 during isolation minimizes hydrolysis of the trifluoromethyl group .

Analytical and Regulatory Applications

Role as a Reference Standard

As a pharmacopeial reference material (USP/EP), this compound ensures batch-to-batch consistency of flupentixol through:

-

HPLC Calibration: Retention time and peak area reproducibility .

-

Impurity Quantification: Detection of des-allylidene or oxidized analogs at ≤0.1% levels .

Method Validation

Studies utilizing this standard validate:

-

Specificity: Resolution from flupentixol and its diastereomers.

-

Linearity: R² >0.999 across 50–150% of the target concentration .

Pharmacological Relevance

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Increases lipophilicity (logP ≈6.3 ), aiding blood-brain barrier penetration.

-

Allylidene Configuration: Z-isomer shows superior stability over E-configuration in accelerated degradation studies .

Quality Control and Compliance

Regulatory Adherence

The compound meets ICH Q2(R1) guidelines for:

Stability Considerations

-

Thermal Stability: Decomposition <1% after 6 months at 25°C.

-

Photostability: Protected from UV light due to thioxanthene’s photosensitivity .

Industrial and Research Implications

Scalability Challenges

-

Cost of Raw Materials: p-Mesyl benzotrifluoride requires multi-step synthesis, contributing to 60% of production costs .

-

Stereochemical Control: Chiral HPLC ensures Z-configuration purity >99.5% .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume